

Spectroscopic Profile of 2-Ethoxy-4-nitroaniline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **2-Ethoxy-4-nitroaniline**

Cat. No.: **B094328**

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This guide provides an in-depth analysis of the spectroscopic data for **2-Ethoxy-4-nitroaniline** (CAS 616-86-4), a key chemical intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data, grounded in the principles of chemical structure and electronic effects. We will explore the causality behind spectral features and outline robust, self-validating protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

2-Ethoxy-4-nitroaniline, also known as 4-Ethoxy-2-nitroaniline, possesses a molecular formula of $C_8H_{10}N_2O_3$ and a molecular weight of 182.18 g/mol .^[1] The structure features a benzene ring substituted with three key functional groups: a primary amine ($-NH_2$), an ethoxy group ($-OCH_2CH_3$), and a nitro group ($-NO_2$). The relative positioning of these groups—the strong electron-donating amine and ethoxy groups versus the powerful electron-withdrawing nitro group—creates a distinct electronic environment that defines its spectroscopic signature. This guide will dissect these signatures to provide a comprehensive characterization.

Caption: Molecular Structure of **2-Ethoxy-4-nitroaniline** with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Due to the absence of experimentally derived NMR data in major spectral databases like the Spectral Database for Organic Compounds (SDBS), this section presents a predicted analysis based on established substituent effects and data from analogous compounds.[\[2\]](#)[\[3\]](#)

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethoxy group protons. The chemical shifts are governed by the electronic environment; electron-donating groups ($-\text{NH}_2$, $-\text{OC}_2\text{H}_5$) shield protons (shift upfield), while electron-withdrawing groups ($-\text{NO}_2$) deshield them (shift downfield).

Table 1: Predicted ^1H NMR Data for **2-Ethoxy-4-nitroaniline**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Prediction
H-6	7.5 - 7.7	d	$J \approx 2.5$	Ortho to the strongly withdrawing -NO ₂ group, resulting in significant deshielding. Coupled only to H-5.
H-5	6.8 - 7.0	dd	$J \approx 9.0, 2.5$	Ortho to the -NH ₂ group and meta to the -NO ₂ group. Experiences coupling from both H-3 and H-6.
H-3	6.6 - 6.8	d	$J \approx 9.0$	Ortho to both electron-donating groups (-NH ₂ and -OC ₂ H ₅), leading to strong shielding. Coupled only to H-5.
-NH ₂	4.5 - 5.5	br s	N/A	Broad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D ₂ O.

-OCH ₂ - (H-7)	4.0 - 4.2	q	J ≈ 7.0	Methylene protons adjacent to the aromatic ring oxygen. Quartet due to coupling with the methyl protons.
-CH ₃ (H-8)	1.4 - 1.6	t	J ≈ 7.0	Terminal methyl protons of the ethoxy group. Triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the electronic effects on the carbon atoms of the benzene ring and the ethoxy group.

Table 2: Predicted ¹³C NMR Data for **2-Ethoxy-4-nitroaniline**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C-4 (C-O)	150 - 155	Attached to the electron-donating oxygen, but also para to the nitro group. The resonance effect of oxygen dominates, shifting it downfield.
C-1 (C-NH ₂)	145 - 150	Attached to the electron-donating nitrogen, placing it significantly downfield.
C-2 (C-NO ₂)	138 - 142	Attached to the strongly electron-withdrawing nitro group.
C-6	125 - 130	Deshielded due to its position ortho to the nitro group.
C-5	115 - 120	Shielded by the ortho amine and para ethoxy groups.
C-3	110 - 115	Strongly shielded by the adjacent amine and ethoxy groups.
C-7 (-OCH ₂ -)	63 - 65	Typical range for an ethoxy methylene carbon attached to an aromatic ring.
C-8 (-CH ₃)	14 - 16	Typical range for a terminal ethoxy methyl carbon.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 10-20 mg of **2-Ethoxy-4-nitroaniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A spectral width of 220-240 ppm is standard. An appropriate relaxation delay (e.g., 2 seconds) should be used to allow for quantitative analysis if needed.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for **2-Ethoxy-4-nitroaniline**, available from the NIST WebBook, displays characteristic bands for its key functional groups.[\[4\]](#)

Table 3: Key IR Absorption Bands for **2-Ethoxy-4-nitroaniline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3485 & ~3370	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Strong
~2980	C-H Asymmetric Stretch	Alkyl (-CH ₃)	Medium
~2940	C-H Asymmetric Stretch	Alkyl (-CH ₂ -)	Medium
~1630	N-H Scissoring (Bending)	Primary Amine (-NH ₂)	Strong
~1580 & ~1480	C=C Aromatic Ring Stretch	Benzene Ring	Medium-Strong
~1505	N=O Asymmetric Stretch	Nitro Group (-NO ₂)	Very Strong
~1330	N=O Symmetric Stretch	Nitro Group (-NO ₂)	Very Strong
~1230	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether	Strong
~1045	C-O-C Symmetric Stretch	Aryl-Alkyl Ether	Strong
~810	C-H Out-of-Plane Bending	1,2,4-Trisubstituted Ring	Strong

Interpretation: The IR spectrum provides clear, self-validating evidence for the primary structural components. The two distinct peaks above 3300 cm⁻¹ are definitive for the N-H stretches of a primary amine. The very strong absorptions around 1505 cm⁻¹ and 1330 cm⁻¹ are characteristic of the asymmetric and symmetric stretches of the nitro group, respectively. Furthermore, the strong bands at ~1230 cm⁻¹ and ~1045 cm⁻¹ confirm the presence of the aryl-alkyl ether linkage of the ethoxy group.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of **2-Ethoxy-4-nitroaniline** with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of **2-Ethoxy-4-nitroaniline** is dominated by a strong absorption band in the visible region, which is responsible for its characteristic reddish-brown color.^[5] This absorption arises from a $\pi \rightarrow \pi^*$ transition that has significant intramolecular charge-transfer (ICT) character.

While a specific λ_{max} for this compound is not readily available, its value can be reliably predicted. The parent chromophore, p-nitroaniline, exhibits a strong ICT band with a λ_{max} around 380 nm.^[6] The introduction of an additional electron-donating group, the ethoxy group at the C-4 position, enhances the charge-transfer character of the transition. This enhancement, an example of a bathochromic (red) shift, is expected to move the λ_{max} to a longer wavelength. Studies on substituted nitroanilines confirm that electron-donating substituents cause such shifts.^[7] Therefore, the λ_{max} for **2-Ethoxy-4-nitroaniline** is predicted to be significantly above 380 nm, likely in the 400-430 nm range, consistent with its observed color.

Table 4: Predicted UV-Vis Data for **2-Ethoxy-4-nitroaniline** (in Ethanol)

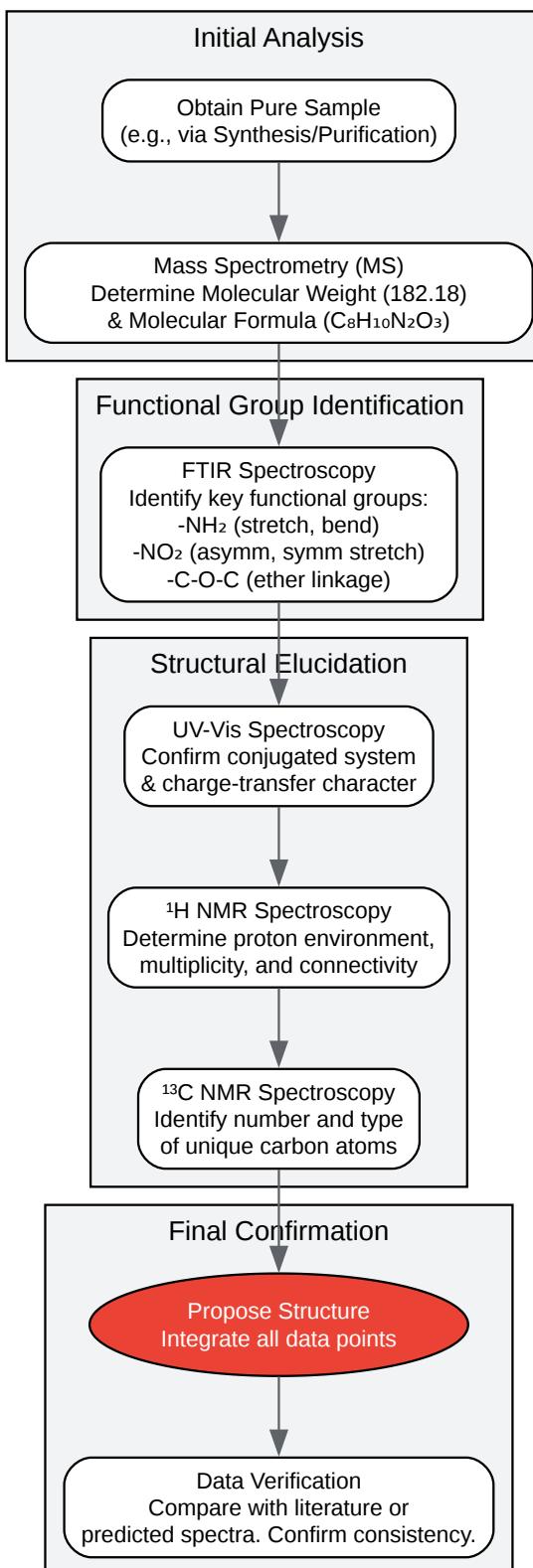
Predicted λ_{max}	Electronic Transition	Chromophore
400 - 430 nm	$\pi \rightarrow \pi^*$ (Intramolecular Charge Transfer)	Nitroaniline System

Experimental Protocol for UV-Vis Data Acquisition

- Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).
- Sample Preparation: Prepare a stock solution of **2-Ethoxy-4-nitroaniline** of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) in the chosen solvent. The final concentration should yield an absorbance between 0.1 and 1.0 at the λ_{max} .
- Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction. Fill a second cuvette with the sample solution.
- Spectrum Recording: Place the sample cuvette in the spectrophotometer and scan across a range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λ_{max}).

Comprehensive Characterization Workflow

The logical flow for the complete spectroscopic identification and characterization of a compound like **2-Ethoxy-4-nitroaniline** is a multi-step, synergistic process. Each technique provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

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Caption: Experimental Workflow for Spectroscopic Characterization.

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